Stellatin (C11)
Description
Structure
3D Structure
Properties
CAS No. |
1083201-12-0 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
8-hydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H12O5/c1-15-8-4-6-2-3-16-11(14)9(6)10(13)7(8)5-12/h4,12-13H,2-3,5H2,1H3 |
InChI Key |
BIWNDHPZHWCUSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCOC2=O)O)CO |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Stellatin C11
Botanical Sources and Distribution of Stellatin (B12760321) (C11)
Stellatin has been identified in several plant species, indicating its distribution across different botanical families.
The compound Stellatin (C11) has been reported to be present in plant species belonging to the Apiaceae and Rutaceae families. ontosight.ai The Apiaceae family, commonly known as the celery, carrot, or parsley family, comprises mostly aromatic flowering plants. wikipedia.org Similarly, the Rutaceae family is well-known for its citrus fruits. researchgate.net Plants in these families are known to produce a wide array of secondary metabolites, including various coumarins and their derivatives. ontosight.airesearchgate.net The presence of Stellatin in these families highlights the chemosystematic relationships among these plants and underscores their potential as sources for this specific isocoumarin (B1212949).
A significant botanical source of Stellatin is the plant Dysophylla stellata (now often classified under the genus Pogostemon, as Pogostemon stellatus). rsc.orgrsc.orgnih.gov Research has successfully documented the isolation of Stellatin from the whole plant of Dysophylla stellata. rsc.orgrsc.org In these studies, the compound was extracted and its structure was determined using spectral evidence and synthetic experiments. rsc.orgrsc.org The isolation from this specific plant has been foundational in the study of Stellatin, with much of the subsequent research on its biological activities referencing Dysophylla stellata as its origin. nih.govnih.govscispace.com
Presence of Stellatin (C11) in Fungal Metabolites
Beyond the plant kingdom, Stellatin is also recognized as a secondary metabolite produced by various fungi. It has been identified as an extrolite of fungi from the genera Aspergillus and Emericella. researchgate.net Specifically, Aspergillus nidulans is a known fungal source of Stellatin. vulcanchem.comnaturalproducts.net Fungi are prolific producers of a vast array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. nih.govsmujo.idjournalarrb.com The production of isocoumarins like Stellatin is a characteristic feature of the metabolic pathways of certain fungal species. researchgate.net
Table 1: Botanical and Fungal Sources of Stellatin (C11)
| Kingdom | Family | Genus | Species |
| Plantae | Apiaceae | Various | Not specified in results |
| Plantae | Rutaceae | Various | Not specified in results |
| Plantae | Lamiaceae | Dysophylla | Dysophylla stellata |
| Fungi | Aspergillaceae | Aspergillus | Aspergillus nidulans |
| Fungi | Aspergillaceae | Emericella | Not specified in results |
Advanced Isolation and Purification Techniques for Natural Stellatin (C11)
The isolation of Stellatin from its natural sources involves a multi-step process that begins with extraction, followed by purification to separate the target compound from a complex mixture of other metabolites.
Chromatography is a fundamental technique for the separation, identification, and purification of components from a mixture. nih.govjournalagent.com For a compound like Stellatin, various chromatographic methods are employed to achieve high purity.
Column Chromatography : This is a widely used preparative technique to separate compounds based on their differential adsorption to a solid stationary phase (like silica (B1680970) gel or alumina) while a liquid mobile phase moves through the column. nih.govcreative-proteomics.com It is effective for the initial fractionation of crude extracts.
Thin-Layer Chromatography (TLC) : TLC is used for the rapid separation and qualitative analysis of a mixture. nih.gov It helps in monitoring the progress of separation in column chromatography and in identifying the fractions containing the desired compound. ijpsjournal.com The principle is based on the differential movement of solutes up a plate coated with a solid adsorbent, driven by capillary action of the mobile phase. journalagent.com
High-Performance Liquid Chromatography (HPLC) : HPLC is a highly efficient technique used for the final purification of compounds. nih.govijpsjournal.com It utilizes high pressure to pass the solvent through a column packed with fine particles, leading to high-resolution separations. Reversed-phase HPLC, where the stationary phase is non-polar, is commonly used for purifying moderately polar compounds like Stellatin. creative-proteomics.com
Table 2: Chromatographic Techniques for Stellatin Isolation
| Technique | Principle | Application in Stellatin Isolation |
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. creative-proteomics.com | Initial fractionation of crude plant or fungal extracts to separate compounds based on polarity. |
| Thin-Layer Chromatography (TLC) | Separation on a solid adsorbent-coated plate based on differential migration with the mobile phase via capillary action. journalagent.com | Monitoring fractions from column chromatography to identify those containing Stellatin; purity assessment. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure to force a mobile phase through a column with a packed stationary phase. nih.gov | Final purification step to obtain high-purity Stellatin; quantitative analysis. |
The initial step of obtaining Stellatin from its source material involves extraction, where the compound is dissolved and removed from the solid matrix using a suitable solvent. newdirectionsaromatics.com Both traditional and modern methods can be applied.
Maceration : This simple solid-liquid extraction method involves soaking the coarsely powdered source material (e.g., dried plant parts) in a sealed container with a solvent (menstruum) for an extended period with occasional agitation. ijsra.netslideshare.net
Soxhlet Extraction : A more efficient continuous extraction method where the sample is placed in a thimble and repeatedly washed with fresh, condensed solvent. scispace.com This technique is suitable for compounds that are not heat-sensitive, as it involves heating the solvent. ijsra.net
Microwave-Assisted Extraction (MAE) : A modern technique that uses microwave energy to heat the solvent and sample, accelerating the extraction of phytochemicals from the plant matrix. researchgate.net
Supercritical Fluid Extraction (SFE) : An environmentally friendly "green" technique that employs a supercritical fluid, most commonly CO2, as the extraction solvent. researchgate.netnaturmedscientific.com By manipulating temperature and pressure, the solvent properties can be tuned for selective extraction.
Table 3: Comparison of Modern Extraction Methodologies
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking material in a solvent for a prolonged period. ijsra.net | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. slideshare.net |
| Soxhlet Extraction | Continuous washing of material with fresh, distilled solvent. scispace.com | More efficient than maceration, requires less solvent. | Not suitable for thermolabile compounds like Stellatin. ijsra.net |
| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and rupture plant cells, releasing compounds. researchgate.net | Fast, efficient, reduced solvent consumption. | Requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as a highly selective and inert solvent. naturmedscientific.com | Environmentally friendly, solvent-free final product, tunable selectivity. | High initial equipment cost. |
Synthetic Approaches and Chemical Transformations of Stellatin C11
Precursors and Intermediate Compounds in Stellatin (B12760321) (C11) Synthesis
The total synthesis of Stellatin (8), an isocoumarin (B1212949) first identified as a metabolite from the fungal genera Emericella and Aspergillus, has been successfully achieved through a multi-step chemical pathway. This synthesis involves several key precursors and intermediate compounds, beginning with a substituted phenylacetic acid derivative and proceeding through a series of functional group transformations and a crucial cyclization step to form the characteristic 3,4-dihydroisocoumarin core. nih.gov
The synthetic journey commences with the methyl ester of 3,5-dimethoxy-4-methylphenylacetic acid (1) as the primary precursor. The synthesis unfolds through the following key stages and intermediates: nih.gov
Formylation: The initial step involves a Vilsmeier-Haack reaction on the precursor 1 to introduce a formyl group, yielding the formyl ester (2) .
Oxidation: The aldehyde functional group in 2 is then oxidized to a carboxylic acid using sulfamic acid and sodium chlorite. This transformation results in the formation of the carboxy ester (3) .
Selective Reduction: A chemoselective reduction of the ester group in compound 3 is carried out using sodium borohydride (B1222165) in a mixture of THF and methanol. This step produces the corresponding hydroxy acid (4) .
Cyclodehydration: The hydroxy acid intermediate 4 undergoes a cyclodehydration reaction. This intramolecular condensation is a pivotal step that constructs the bicyclic isocoumarin ring system, affording 3,4-dihydro-6,8-dimethoxy-7-methylisocoumarin (5) .
Benzylic Bromination: The methyl group at the C-7 position of the isocoumarin core in 5 is activated for further functionalization. This is achieved through a benzylic bromination reaction using N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator, which leads to the formation of 7-bromomethyldihydroisocoumarin (6) .
Hydroxylation: The bromine atom in 6 is subsequently displaced by a hydroxyl group via a nucleophilic substitution reaction in aqueous acetone. This step yields the 7-hydroxymethyl-dihydroisocoumarin (7) , introducing the hydroxymethyl substituent characteristic of Stellatin.
Regioselective Demethylation: In the final step of the synthesis, a regioselective demethylation of the methoxyl group at the C-8 position of compound 7 is performed. This is accomplished using anhydrous magnesium iodide, which selectively cleaves the methyl ether to reveal the free hydroxyl group, ultimately yielding the target natural product, Stellatin (8) . nih.gov
The following data tables provide a summary of the precursor and intermediate compounds involved in this synthetic route.
Table 1: Precursor Compound in the Synthesis of Stellatin (C11)
| Compound Name | Molecular Formula | Role in Synthesis |
| Methyl ester of 3,5-dimethoxy-4-methylphenylacetic acid | C₁₂H₁₆O₄ | Starting Material |
Table 2: Intermediate Compounds in the Synthesis of Stellatin (C11)
| Intermediate Compound | Molecular Formula | Transformation Step |
| Formyl ester of 3,5-dimethoxy-4-methylphenylacetic acid | C₁₃H₁₆O₅ | Product of Vilsmeier-Haack formylation |
| Carboxy ester of 3,5-dimethoxy-4-methylphenylacetic acid | C₁₃H₁₆O₆ | Product of oxidation of the formyl group |
| Hydroxy acid derivative | C₁₂H₁₆O₅ | Product of chemoselective reduction of the ester |
| 3,4-dihydro-6,8-dimethoxy-7-methylisocoumarin | C₁₂H₁₄O₄ | Product of cyclodehydration |
| 7-bromomethyl-3,4-dihydro-6,8-dimethoxyisocoumarin | C₁₂H₁₃BrO₄ | Product of benzylic bromination |
| 7-hydroxymethyl-3,4-dihydro-6,8-dimethoxyisocoumarin | C₁₂H₁₄O₅ | Product of nucleophilic substitution of the bromine atom |
Biosynthetic Pathways and Metabolic Origins of Stellatin C11
Elucidation of Stellatin (B12760321) (C11) Biosynthetic Routes in Natural Producers
The biosynthesis of isocoumarins, including Stellatin (C11), is known to originate from the polyketide pathway. nih.govnih.gov This pathway utilizes a large, multifunctional enzyme known as a polyketide synthase (PKS). Fungi, particularly those of the Aspergillus and Penicillium genera, are prolific producers of isocoumarins through this mechanism. nih.gov
The biosynthesis is initiated with a starter unit, typically acetyl-CoA, which is then sequentially extended by the addition of extender units, most commonly malonyl-CoA. This process is catalyzed by the iterative action of the PKS enzyme. For a compound with the carbon skeleton of Stellatin (C11), the polyketide chain would be assembled from one molecule of acetyl-CoA and five molecules of malonyl-CoA.
While a specific biosynthetic gene cluster (BGC) for Stellatin (C11) has not yet been identified and characterized in Aspergillus stellatus, the genomes of many Aspergillus species are known to contain numerous PKS genes. springernature.com It is highly probable that a dedicated Type I iterative PKS is responsible for the formation of the Stellatin (C11) polyketide backbone. Subsequent modifications by tailoring enzymes, such as oxidoreductases and methyltransferases, encoded within the same gene cluster, would then lead to the final structure of Stellatin (C11).
The proposed biosynthetic route, based on analogous fungal isocoumarins, would involve the formation of a hexaketide intermediate that undergoes cyclization and subsequent enzymatic modifications to yield the characteristic isocoumarin (B1212949) core and the specific substitution pattern of Stellatin (C11).
Identification of Key Enzymatic Mechanisms in Stellatin (C11) Biosynthesis
The central enzyme in the biosynthesis of Stellatin (C11) is a Type I iterative polyketide synthase (PKS). These are large, multi-domain proteins that function as an enzymatic assembly line. The key domains and their proposed functions in the biosynthesis of the Stellatin (C11) precursor are outlined in the table below.
| Domain | Function in Stellatin (C11) Biosynthesis |
| Starter Unit Acyl-CoA Transacylase (SAT) | Selects and loads the initial acetyl-CoA starter unit onto the ACP domain. |
| Ketosynthase (KS) | Catalyzes the Claisen condensation between the growing polyketide chain and the malonyl-CoA extender unit. |
| Acyltransferase (AT) | Selects the malonyl-CoA extender units and transfers them to the ACP domain. |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm and presents it to the various catalytic domains. |
| Product Template (PT) / Claisen-type Cyclase (CLC) | Controls the folding of the polyketide chain and catalyzes the intramolecular cyclization to form the isocoumarin ring system. |
| Thioesterase (TE) | Catalyzes the release of the final polyketide product from the PKS. |
Following the synthesis of the polyketide backbone by the PKS, a series of post-PKS modifications are necessary to arrive at the final structure of Stellatin (C11). These tailoring reactions are carried out by specific enzymes encoded by genes typically found within the same biosynthetic gene cluster. For Stellatin (C11), these would likely include:
Hydroxylases/Monooxygenases: Responsible for the introduction of hydroxyl groups at specific positions on the aromatic ring.
O-Methyltransferases (OMTs): Catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group, forming a methoxy (B1213986) group.
The precise sequence and catalytic mechanisms of these tailoring enzymes for Stellatin (C11) remain to be experimentally verified.
Isotopic Labeling Studies in Biosynthetic Pathway Analysis (e.g., Carbon-Carbon Coupling Constants)
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. researchgate.netrsc.org While no specific isotopic labeling studies have been published for Stellatin (C11), the methodology has been successfully applied to elucidate the biosynthesis of other fungal isocoumarins, such as canescin. nih.gov
In a typical experiment, a precursor molecule enriched with a stable isotope, most commonly carbon-13 (¹³C), is fed to the producing organism, in this case, Aspergillus stellatus. The labeled precursor is then incorporated into the secondary metabolites. The resulting labeled Stellatin (C11) is then isolated and analyzed by nuclear magnetic resonance (NMR) spectroscopy.
The analysis of the ¹³C NMR spectrum allows for the determination of which carbon atoms in the Stellatin (C11) molecule are derived from the labeled precursor. By using precursors labeled at specific positions (e.g., [1-¹³C]acetate or [2-¹³C]acetate), the precise folding pattern of the polyketide chain can be determined. Furthermore, the observation of intact carbon-carbon bonds from doubly labeled precursors (e.g., [1,2-¹³C]acetate) provides definitive evidence for the origin of the carbon backbone.
The table below illustrates a hypothetical labeling pattern for Stellatin (C11) based on the established polyketide pathway, assuming the incorporation of [1-¹³C]acetate and [2-¹³C]acetate.
| Precursor | Expected Labeled Carbons in Stellatin (C11) Backbone |
| [1-¹³C]acetate | Alternating carbons along the polyketide chain, corresponding to the carboxyl group of the acetate (B1210297) units. |
| [2-¹³C]acetate | The remaining alternating carbons, corresponding to the methyl group of the acetate units. |
Such studies, if performed on Stellatin (C11), would provide conclusive evidence for its polyketide origin and the specific manner in which the acetate and malonate units are incorporated and folded to form its unique structure.
Molecular Mechanisms of Action and Biological Activity Profiles of Stellatin C11
Investigation of Cellular and Molecular Targets of Stellatin (B12760321) (C11)
Stellatin (C11) and its derivatives have been the subject of various in vitro studies to elucidate their interactions with cellular and molecular targets. These investigations are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.
The binding of a ligand to a receptor is a critical event that initiates a cascade of cellular responses. In vitro methods are instrumental in characterizing these interactions, providing data on binding affinity, kinetics, and specificity. Techniques such as Förster resonance energy transfer (FRET) tracking can be employed to connect the conformation and dynamics of proteins with ligand-receptor binding. nih.gov These studies help in understanding how the structural plasticity of a protein's binding site influences its interaction with ligands like stellatin. nih.gov
Molecular docking studies have been utilized to predict the binding orientations of stellatin and its derivatives within the active sites of target proteins. These computational models provide insights into the specific amino acid residues that are crucial for the ligand-protein interaction. For instance, the interaction of ligands with cationic amino acid residues like arginine and lysine (B10760008) can be a significant factor in binding affinity. researchgate.net The nature of these interactions, whether dominated by electrostatics or a mix of dispersion and electrostatic attraction, can influence the stability of the ligand-protein complex in a biological environment. researchgate.net
Stellatin, isolated from Dysophylla stellata, is recognized as a cyclooxygenase (COX) inhibitor. nih.gov The COX enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. nih.govyoutube.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.govmdpi.com
Studies have shown that stellatin and its derivatives exhibit inhibitory activity against both COX-1 and COX-2. nih.gov Some synthesized derivatives of stellatin have demonstrated more pronounced and selective inhibition of COX-2. nih.gov For example, certain derivatives have shown higher COX-2 inhibitory activity than stellatin itself. nih.gov This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective actions of COX-1. youtube.com The anti-inflammatory effect of some compounds is directed against the enzymatic activity of COX-2, rather than affecting the transcription or translation of the enzyme. researchgate.net
| Compound | Target Enzyme | Inhibitory Effect |
|---|---|---|
| Stellatin | COX-1, COX-2 | Inhibitor |
| Stellatin Derivatives | COX-2 | More pronounced and selective inhibition |
Functional Impact on Biochemical Pathways (e.g., Anti-inflammatory Pathways, Antioxidant Pathways)
The biological activities of stellatin and its derivatives extend to their influence on various biochemical pathways, notably those involved in inflammation and oxidative stress.
Anti-inflammatory Pathways: The primary anti-inflammatory mechanism of stellatin is attributed to its inhibition of COX enzymes, which in turn reduces the production of pro-inflammatory prostaglandins. nih.gov Bioactive compounds can exert anti-inflammatory effects by modulating key signaling pathways. For instance, they can inhibit the NF-κB signaling cascade, which is a central regulator of inflammation, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com Some plant-derived peptides with hydrophobic amino acids at the N-terminus have shown excellent anti-inflammatory effects by inhibiting the cascade responses of key inflammatory signaling pathways. mdpi.com
Structure-Activity Relationship (SAR) Studies of Stellatin (C11) and its Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure.
SAR studies on stellatin and its derivatives have aimed to identify the key structural features, or pharmacophores, responsible for their biological activity. nih.govnih.gov For COX inhibition, molecular docking studies have helped in understanding how different functional groups on the stellatin scaffold interact with the active sites of COX-1 and COX-2. nih.gov These studies can reveal which substituents and their positions on the core structure are critical for potent and selective inhibition. For example, the presence of specific hydrophobic or hydrogen-bonding groups can significantly influence binding affinity and, consequently, inhibitory activity. The identification of these essential pharmacophoric groups is crucial for the design of new derivatives with improved efficacy.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.com QSAR models use physicochemical properties or theoretical molecular descriptors as predictors of biological activity. wikipedia.org This approach can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. mdpi.com
Advanced Spectroscopic Characterization of Stellatin C11
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce detailed information about the molecular structure.
The structure of Stellatin (B12760321) was definitively established through detailed NMR analysis, with a particular emphasis on the use of long-range ¹H-¹³C coupling constants to piece together the 3,4-dihydro-8-hydroxy-7-hydroxymethyl-6-methoxy-isocoumarin framework. researchgate.netrsc.orgrsc.org
Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in the molecule, while carbon (¹³C) NMR provides a signal for each non-equivalent carbon atom. bhu.ac.inlibretexts.org In a proton-coupled ¹³C spectrum, the signal for each carbon is split by the protons directly attached to it, providing direct evidence of C-H, CH₂, and CH₃ groups. bhu.ac.in The analysis of one-bond (¹JCH) and long-range (²JCH, ³JCH) carbon-hydrogen coupling constants is instrumental in connecting molecular fragments, especially across quaternary carbons or heteroatoms. researchgate.netbhu.ac.in
The expected ¹H and ¹³C NMR spectral data for Stellatin, based on its known structure, are summarized below. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with electronegative atoms like oxygen causing a downfield shift to higher ppm values. libretexts.org
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Stellatin This table represents typical chemical shift ranges for the specified functional groups and structural motifs found in Stellatin.
| Atom Position | Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| 1 | Carbonyl (Lactone) | - | 165-175 |
| 3 | Methylene (B1212753) (-O-CH₂-) | 4.0 - 4.5 | 65-75 |
| 4 | Methylene (-Ar-CH₂-) | 2.8 - 3.2 | 25-35 |
| 4a | Aromatic (Quaternary) | - | 110-125 |
| 5 | Aromatic (CH) | 6.5 - 7.0 | 100-115 |
| 6 | Aromatic (C-O-CH₃) | - | 160-170 |
| 7 | Aromatic (C-CH₂OH) | - | 115-130 |
| 8 | Aromatic (C-OH) | - | 155-165 |
| 8a | Aromatic (Quaternary) | - | 135-145 |
| 6-OCH₃ | Methoxy (B1213986) | 3.8 - 4.0 | 55-65 |
| 7-CH₂OH | Hydroxymethyl | 4.5 - 5.0 | 60-70 |
| 8-OH | Phenolic Hydroxyl | 9.0 - 12.0 | - |
Advanced 2D NMR Techniques for Structural Elucidation
While 1D NMR spectra provide foundational information, complex structures like Stellatin necessitate the use of two-dimensional (2D) NMR experiments to resolve signal overlap and establish definitive correlations between nuclei. rsc.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. cjnmcpu.com For Stellatin, a COSY spectrum would be expected to show a clear correlation between the protons of the two methylene groups at positions C-3 and C-4, confirming their adjacency in the dihydroisocoumarin ring.
HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). cjnmcpu.comorganicchemistrydata.org An HSQC spectrum of Stellatin would link the proton signals of the methoxy group, the hydroxymethyl group, and the methylene groups at C-3 and C-4 directly to their corresponding carbon signals in the ¹³C spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete molecular structure by revealing correlations between protons and carbons over multiple bonds (typically 2-4 bonds). cjnmcpu.comorganicchemistrydata.org This technique allows for the connection of isolated spin systems and mapping of the structure across atoms that lack protons, such as quaternary carbons and the lactone carbonyl. Key HMBC correlations for Stellatin would include:
Correlations from the methylene protons at C-4 to the carbonyl carbon C-1 and aromatic carbons C-5 and C-4a.
Correlations from the aromatic proton at C-5 to its neighboring carbons C-4, C-7, and C-8a.
Correlations from the methoxy protons (-OCH₃) to the aromatic carbon C-6.
Correlations from the hydroxymethyl protons (-CH₂OH) to the aromatic carbon C-7.
Mass Spectrometry (MS) Applications
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. mdpi.com
High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy, typically to four or more decimal places. nih.govnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. mdpi.comnih.gov
For Stellatin, with a molecular formula of C₁₁H₁₂O₅ , the calculated monoisotopic (exact) mass is 224.0685 . An HRMS analysis would yield an experimental m/z value that matches this theoretical value to within a very small margin of error (e.g., ± 5 ppm), thus confirming its elemental composition.
Table 2: HRMS Data for Stellatin
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₅ |
| Calculated Exact Mass | 224.0685 Da |
| Expected Experimental Mass | ~224.0685 ± 0.0011 Da (for 5 ppm accuracy) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. bhu.ac.in This process provides valuable structural information by revealing how a molecule breaks apart. rsc.org
In an MS/MS experiment, the molecular ion of Stellatin ([M+H]⁺ at m/z 225 or [M]⁺˙ at m/z 224) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for Stellatin would involve the neutral loss of small, stable molecules from its functional groups.
Table 3: Predicted MS/MS Fragmentation of Stellatin Precursor Ion (m/z 224) This table outlines plausible fragmentation pathways based on the known structure of Stellatin.
| Precursor Ion (m/z) | Neutral Loss | Lost Fragment | Product Ion (m/z) | Structural Rationale |
| 224 | H₂O | Water | 206 | Loss from the hydroxymethyl or phenolic hydroxyl group |
| 224 | CH₂O | Formaldehyde | 194 | Loss from the hydroxymethyl group at C-7 |
| 224 | CO | Carbon Monoxide | 196 | Loss of the lactone carbonyl group (C-1) |
| 224 | CH₃• | Methyl Radical | 209 | Loss from the methoxy group at C-6 |
| 206 | CO | Carbon Monoxide | 178 | Subsequent fragmentation after initial water loss |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrations of molecular bonds. These techniques are complementary and provide a "fingerprint" of the functional groups present in a molecule. libretexts.org IR spectroscopy is sensitive to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that change the molecule's polarizability.
For Stellatin, IR spectroscopy would be particularly effective at identifying its polar functional groups. Raman spectroscopy would be sensitive to the symmetric vibrations of the aromatic ring and other non-polar bonds.
Table 4: Predicted Vibrational Spectroscopy Bands for Stellatin This table lists the expected absorption bands based on the functional groups present in Stellatin.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique/Expected Intensity |
| O-H (Phenolic & Alcoholic) | Stretching | 3500 - 3200 | IR: Strong, Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | IR/Raman: Medium to Weak |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | IR/Raman: Medium |
| C=O (Lactone) | Stretching | 1725 - 1680 | IR: Strong |
| C=C (Aromatic) | Stretching | 1620 - 1450 | IR/Raman: Medium to Strong |
| C-O (Ether & Alcohol) | Stretching | 1260 - 1000 | IR: Strong |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the molecular structure of a compound. acenet.edu By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular "fingerprint". mdpi.com The analysis of C11 via FT-IR reveals characteristic absorption bands corresponding to its constituent chemical bonds. Although a specific spectrum for a compound labeled "Stellatin (C11)" is not available, a hypothetical table of characteristic infrared absorptions can be constructed based on common functional groups.
For instance, the presence of carbonyl (C=O), carbon-carbon double bonds (C=C), and various stretching and bending vibrations can be identified. acenet.edumdpi.com The region from 1300-800 cm⁻¹ is particularly significant as it often contains a complex pattern of absorptions that are unique to the molecule as a whole. nih.gov Analysis in this "fingerprint" region is crucial for distinguishing between similar molecular structures. nih.gov
Table 1: Illustrative FT-IR Spectral Data for Key Functional Groups
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000-2800 | C-H Stretching | Alkanes |
| 1800-1600 | C=O Stretching | Carbonyls (e.g., esters, ketones) |
| 1680-1620 | C=C Stretching | Alkenes |
| 1250-1000 | C-N Stretching | Amines |
This table is illustrative and represents common frequency ranges for the indicated functional groups.
Raman Spectroscopic Fingerprinting
Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. mdpi.com This technique is particularly sensitive to non-polar bonds and is widely used for generating a unique "fingerprint" of a molecule. nih.govspectroscopyonline.com The Raman fingerprint region, typically between 300 and 1900 cm⁻¹, allows for detailed characterization of molecular vibrations and rotational changes. spectroscopyonline.com
Analysis of C11 using Raman spectroscopy would focus on identifying characteristic peaks that define its molecular structure. Specific regions, such as 1550–1900 cm⁻¹, can offer enhanced specificity for identifying active pharmaceutical ingredients (APIs). spectroscopyonline.com While specific Raman data for "Stellatin (C11)" is not documented in the provided context, the technique remains a cornerstone for molecular identification and classification. nih.govwasatchphotonics.com
Table 2: Representative Raman Shifts for Molecular Fingerprinting
| Raman Shift (cm⁻¹) | Assignment | Significance |
| ~1745 | C=O Ester Stretch | Indicates presence of ester functional groups |
| 1600-1650 | C=C Stretch | Corresponds to alkene or aromatic ring vibrations |
| 1003 | Phenylalanine ring breathing | Often used as an internal standard in biological samples. researchgate.net |
| 400-1800 | Fingerprint Region | A complex and unique pattern of peaks for molecular identification. researchgate.net |
This table provides examples of Raman bands and their typical assignments.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods
UV-Vis spectroscopy and chiroptical methods like circular dichroism provide insights into the electronic transitions and three-dimensional structure of molecules.
Absorption and Emission Properties
The electronic properties of C11 compounds, particularly fluorescent probes like C11-BODIPY 581/591, are well-characterized by UV-Vis absorption and fluorescence emission spectroscopy. reddit.comfishersci.se This lipid-soluble indicator exhibits ratiometric fluorescence, meaning its spectral properties change upon oxidation. caymanchem.com
In its reduced state, C11-BODIPY 581/591 has an excitation maximum at approximately 581 nm and an emission maximum around 591 nm, producing red fluorescence. fishersci.secaymanchem.com Upon oxidation, a significant shift occurs: the excitation maximum moves to about 488-500 nm, and the emission peak shifts to approximately 510 nm, resulting in green fluorescence. reddit.comfishersci.secaymanchem.com This shift is due to the oxidation of the polyunsaturated butadienyl portion of the molecule. fishersci.se This ratiometric response allows for sensitive detection of processes like lipid peroxidation. dojindo.com
Table 3: UV-Vis and Fluorescence Spectral Properties of C11-BODIPY 581/591
| State | Excitation Maximum (λ_ex) | Emission Maximum (λ_em) | Observed Fluorescence |
| Reduced | ~581 nm | ~591 nm | Red |
| Oxidized | ~488-500 nm | ~510 nm | Green |
| Data sourced from multiple references. fishersci.secaymanchem.com |
Circular Dichroism Studies for Conformational Analysis
Circular Dichroism (CD) spectroscopy is an essential technique for analyzing the conformation of chiral molecules, particularly biomolecules like proteins. nih.govnih.gov It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary and tertiary structure. bbk.ac.ukformulationbio.com
In the context of the C11 family of cysteine peptidases, CD spectroscopy in the far-UV region (190-250 nm) would be used to determine the protein's secondary structure content, such as α-helices and β-sheets. bbk.ac.uknih.gov For example, a distorted beta-sheet conformation might show a negative band around 218 nm and a positive band near 200 nm. researchgate.net Changes in the CD spectrum upon interaction with other molecules can indicate conformational changes and are used to study protein-protein interactions. nih.gov This makes CD a powerful tool for understanding the structure-function relationship of C11 peptidases. exlibrisgroup.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline state. nih.govwikipedia.org This technique has been successfully applied to determine the structure of a C11 family cysteine peptidase from Parabacteroides merdae (PmC11) and Clostridium histolyticum (Clostripain). nih.govnih.gov
The crystal structure of PmC11 was determined to a resolution of 1.7 Å. nih.gov The analysis revealed a monomeric peptidase with an extended caspase-like α/β/α sandwich architecture and a distinct C-terminal domain. nih.gov The structure of Clostripain was solved at 2.5 Å resolution using microcrystal electron diffraction (MicroED), a related technique, also showing the typical α/β/α sandwich fold. nih.govbiorxiv.org These structural studies provide critical insights into the enzyme's active site, including the catalytic dyad, and its substrate-binding pocket, which is essential for understanding its biological function and for designing potential inhibitors. nih.govnih.gov
Table 4: Crystallographic Data for C11 Peptidase (PmC11)
| Parameter | Value |
| Source Organism | Parabacteroides merdae |
| Resolution | 1.7 Å |
| Method | Single Wavelength Anomalous Dispersion |
| Key Structural Features | Monomeric, extended caspase-like α/β/α sandwich |
| Catalytic Dyad | Cys¹⁷⁹, His¹³³ |
| Data from McLuskey et al. nih.gov |
Computational Chemistry and Molecular Modeling of Stellatin C11
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Stellatin (B12760321) at the electronic level. These methods provide a detailed picture of electron distribution, which governs the molecule's reactivity and interactions.
While specific Density Functional Theory (DFT) studies focused exclusively on Stellatin (C11) are not extensively documented in the reviewed literature, DFT is a powerful computational method widely applied to the broader class of coumarins and chromones to elucidate their electronic properties. physchemres.orgresearchgate.netsemanticscholar.orgmdpi.com DFT calculations would allow for the determination of various molecular properties of Stellatin, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. mdpi.com
Furthermore, DFT can be employed to calculate the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of Stellatin. mdpi.com This information is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, thereby providing insights into its reaction mechanisms and intermolecular interactions. Such calculations would be instrumental in understanding the electronic basis of Stellatin's biological activities.
Specific ab initio molecular orbital theory studies on Stellatin (C11) have not been identified in the surveyed scientific literature. However, this class of computational methods, which is based on first principles of quantum mechanics without the use of empirical parameters, offers a rigorous approach to studying the electronic structure of molecules. For a compound like Stellatin, ab initio calculations could provide highly accurate predictions of its geometry, vibrational frequencies, and electronic energies. These methods are foundational in computational chemistry and serve as a benchmark for other computational techniques. wayne.eduwiley-vch.de
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are pivotal in understanding how Stellatin interacts with biological targets at a molecular level, providing a rationale for its observed biological activities.
Molecular docking studies have been instrumental in elucidating the binding mechanism of Stellatin and its derivatives with cyclooxygenase (COX) enzymes, which are key targets in inflammation. daneshyari.comnih.gov Stellatin itself has been identified as a COX inhibitor. daneshyari.comnih.gov Research by Gautam et al. (2011) investigated the binding orientations of Stellatin and its synthesized derivatives within the active sites of both COX-1 and COX-2. daneshyari.comnih.gov
The docking studies revealed that the chromone (B188151) nucleus of Stellatin and its analogs fits into the active site of the COX enzymes. The interactions are primarily governed by hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, the binding of these compounds within the cyclooxygenase active site helps to explain their inhibitory effects. The specific binding orientations and energies obtained from these studies are crucial for designing more potent and selective COX inhibitors based on the Stellatin scaffold. daneshyari.comnih.gov
| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) |
|---|---|---|
| Stellatin (4) | 25.3 | 19.7 |
| Derivative 17 | 15.21 | 8.87 |
| Derivative 21 | 18.42 | 10.35 |
There is a lack of specific molecular dynamics (MD) simulation studies for the conformational analysis of Stellatin (C11) in the current body of scientific literature. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.govnih.gov For a molecule like Stellatin, an MD simulation would involve placing it in a simulated biological environment (e.g., in a water box or a lipid bilayer) and calculating the forces between atoms to model their movements.
Such simulations could reveal the preferred conformations of Stellatin in solution, the flexibility of its different parts, and how it interacts with solvent molecules. When combined with a target protein, MD simulations can provide a more realistic picture of the binding process, including conformational changes in both the ligand and the protein upon binding, and the stability of the resulting complex. frontiersin.orggauss-centre.eu
Quantitative Structure-Activity Relationship (QSAR) Modeling
Specific Quantitative Structure-Activity Relationship (QSAR) models for Stellatin (C11) as a COX inhibitor have not been explicitly detailed in the available research. QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govsemanticscholar.orgnih.gov
For a series of Stellatin derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). The biological activity, such as the COX inhibitory activity (IC50 values), is then correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms. nih.govresearchgate.net The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that are important for the desired biological effect, thereby guiding the design of more potent anti-inflammatory agents. nih.govnih.gov
Degradation Pathways and Stability Studies of Stellatin C11
Chemical and Biochemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation)
No information is available on the hydrolysis, oxidation, or other chemical or biochemical degradation pathways of Stellatin (B12760321) (C11).
Stability under Controlled Environmental Conditions (e.g., pH, Temperature)
There are no published studies on the stability of Stellatin (C11) under varying pH and temperature conditions.
Enzyme-Mediated Degradation Studies
Research on the degradation of Stellatin (C11) mediated by enzymes has not been found in the available scientific literature.
Photodegradation Research
There is no available research on the effects of light on the stability and degradation of Stellatin (C11).
Compound Names Mentioned
Analytical Method Development and Validation for Stellatin C11
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation, identification, and quantification of Stellatin (B12760321). Various chromatographic methods have been employed, each offering distinct advantages in terms of resolution, sensitivity, and throughput.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for the analysis of Stellatin. An HPLC method has been developed for the quantification of chromones, including Stellatin, in Dysophylla stellata Benth. researchgate.net. The separation is typically achieved on a C18 column with a mobile phase consisting of a gradient of aqueous acetic acid and acetonitrile (B52724). researchgate.net This methodology has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its accuracy and selectivity for separating and quantifying Stellatin. researchgate.net
Purity analysis of Stellatin and its derivatives is also commonly performed using HPLC systems equipped with a Diode Array Detector (DAD), monitoring the chromatogram at specific wavelengths such as 254 nm. acs.org The use of a DAD allows for the acquisition of UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment. ascofrance.comnih.gov
| Parameter | HPLC Conditions for Stellatin Analysis researchgate.net |
| Column | C18 |
| Mobile Phase | Gradient elution with 0.5% (v/v) acetic acid in water (A) and acetonitrile (B) |
| Flow Rate | 1 mL/min |
| Detection | 330 nm |
| Injection Volume | 20 µL |
| Temperature | 22-30°C |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is frequently utilized for monitoring the progress of chemical reactions involving Stellatin and its derivatives. acs.orgnih.govnih.gov TLC provides a rapid and straightforward method to qualitatively assess the conversion of reactants to products, using precoated silica (B1680970) gel plates and visualization under UV light (254 nm). acs.orgworktribe.com
While Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds, its direct application for the routine analysis of Stellatin is not extensively documented in the available research. However, GC coupled with mass spectrometry (GC-MS) has been used to analyze the fatty acid composition of organisms that produce Stellatin, such as Aspergillus variecolor. cabi.org Additionally, preparative capillary gas chromatography has been employed for the isolation of related isocoumarin (B1212949) compounds. jst.go.jp
Capillary Electrophoresis (CE)
The application of Capillary Electrophoresis (CE) for the direct analysis of Stellatin has not been specifically reported in the reviewed literature. CE is a high-resolution separation technique that is well-suited for the analysis of charged molecules. While it has been used for the analysis of other classes of compounds, such as monosaccharides in organisms that may produce Stellatin-related metabolites, its use in the analytical method development for Stellatin itself is not established. researchgate.net
Advanced Detection Principles
The coupling of chromatographic separation techniques with advanced detectors significantly enhances the sensitivity, selectivity, and structural elucidation capabilities for the analysis of Stellatin.
Mass Spectrometry Detectors (LC-MS/MS, GC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural characterization of Stellatin and related compounds. High-resolution mass spectrometry (HRMS) coupled with an electrospray ionization (ESI) source has been used to determine the purities of synthesized Stellatin derivatives. acs.org LC-MS has also been instrumental in identifying compounds in complex mixtures, such as in the analysis of fungal extracts containing various metabolites, including isocoumarins structurally related to Stellatin. ascofrance.combeilstein-journals.org The time-of-flight (TOF) mass spectrometer, in particular, provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. ascofrance.com
While direct GC-MS analysis of Stellatin is not commonly reported, this technique is extensively used for the analysis of other chemical constituents in matrices where Stellatin may be present. scispace.comnih.govresearchgate.netmdpi.comup.ac.za
Fluorescence and UV-Vis Detection
UV-Vis detection is the most common method coupled with HPLC for the quantitative analysis of Stellatin. researchgate.netacs.orgascofrance.comnih.govnih.gov The chromophoric nature of the Stellatin molecule allows for its detection at specific wavelengths, typically around 254 nm and 330 nm. researchgate.netacs.org Diode Array Detection (DAD) provides the advantage of acquiring full UV-Vis spectra, which aids in the identification and confirmation of the compound. ascofrance.comnih.gov
Direct fluorescence detection for Stellatin analysis is not a widely reported technique. While fluorescence spectroscopy is a highly sensitive detection method, its application is dependent on the molecule possessing native fluorescence or being derivatized with a fluorescent tag. nih.govresearchgate.netnih.govnih.govresearchgate.net The existing literature primarily focuses on UV-Vis absorbance for the detection of Stellatin.
Immunoassays (e.g., ELISA)
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are widely utilized for the detection of mycotoxins due to their high sensitivity and specificity. cellsignal.com The development of an immunoassay for Stellatin (C11) would necessitate the production of specific antibodies that recognize and bind to the Stellatin molecule.
The general principle of an ELISA involves immobilizing an antigen or antibody on a solid phase and then using an enzyme-linked antibody or antigen to detect the target molecule. For Stellatin (C11) analysis, a competitive ELISA format would likely be employed. In this setup, a known amount of Stellatin-enzyme conjugate would compete with any Stellatin present in the sample for binding to a limited number of specific antibody binding sites. The enzyme's activity would then be measured, with the signal being inversely proportional to the concentration of Stellatin in the sample.
The development process for such an assay would include several key stages:
Antigen Synthesis: Stellatin would need to be conjugated to a larger carrier protein to make it immunogenic.
Antibody Production: The conjugated antigen would be used to immunize animals to produce polyclonal or monoclonal antibodies. nih.gov
Assay Optimization: This involves determining the optimal concentrations of antibodies and enzyme conjugates, as well as incubation times and temperatures. novateinbio.com
Validation: The assay would need to be validated to ensure its accuracy, precision, sensitivity, and specificity. researchgate.net
Sample Preparation and Enrichment Strategies
Effective sample preparation is crucial for accurate and reliable analysis of mycotoxins, as it serves to remove interfering matrix components and concentrate the analyte of interest. thermofisher.comscioninstruments.com The choice of method depends on the complexity of the sample matrix and the physicochemical properties of the analyte. scioninstruments.com
Liquid-liquid extraction (LLE) is a fundamental sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. uchicago.edupignat.com For the extraction of Stellatin (C11), a suitable organic solvent would be chosen based on its polarity and ability to efficiently extract the mycotoxin from the sample matrix. The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase and the presence of salts (salting-out effect). nih.gov Automation of LLE can increase throughput and improve reproducibility. noelresearchgroup.com
Solid-phase extraction (SPE) is a more selective and efficient alternative to LLE. sigmaaldrich.com It utilizes a solid sorbent material to retain the analyte of interest while allowing interfering compounds to pass through. thermofisher.com The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is critical and depends on the chemical properties of Stellatin (C11). thermofisher.com SPE can be automated to handle a large number of samples. labstac.com
Solid-phase microextraction (SPME) is a solvent-free technique that uses a coated fiber to extract analytes from a sample. nih.gov The analytes are then thermally desorbed directly into the analytical instrument. SPME is a rapid and sensitive method that can be used for both sample cleanup and pre-concentration. nih.gov
Immunoaffinity cleanup (IAC) is a highly selective sample preparation technique that employs antibodies specific to the target mycotoxin. nih.govnih.gov In this method, the sample extract is passed through a column containing antibodies immobilized on a solid support. The target mycotoxin binds to the antibodies, while other matrix components are washed away. lctech.delctech.de The purified mycotoxin is then eluted with a suitable solvent. nih.govnih.gov IAC is known for providing very clean extracts, which can lead to improved analytical performance. nih.govnih.gov
Method Validation and Performance Characteristics (e.g., Sensitivity, Selectivity)
The validation of any analytical method is essential to ensure that it is fit for its intended purpose. researchgate.netapvma.gov.au The validation process involves evaluating several key performance characteristics. dcvmn.org
Key Method Validation Parameters
| Parameter | Description |
| Sensitivity | The ability of the method to detect small amounts of the analyte. This is often expressed as the limit of detection (LOD) and the limit of quantitation (LOQ). researchgate.net |
| Selectivity | The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. researchgate.net |
| Accuracy | The closeness of the measured value to the true value. It is typically assessed by recovery studies in spiked samples. apvma.gov.au |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
The acceptable criteria for each of these parameters depend on the intended application of the method. For trace-level analysis of mycotoxins, high sensitivity and selectivity are of paramount importance.
Future Research Directions and Emerging Methodologies for Stellatin C11 Studies
Integration of Multi-Omics Approaches in Stellatin (B12760321) (C11) Research
The field of natural product discovery is being transformed by the advent of multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules. nih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of the molecular landscape within an organism or cell, offering deep insights into the mechanisms of action of compounds like Stellatin (C11). nih.govtechscience.com These technologies are powerful tools for moving beyond single-data-type analyses to better understand the complex interactions within biological systems. nih.govyoutube.com
By applying multi-omics, researchers can elucidate the biosynthetic pathways of Stellatin, identify its molecular targets, and understand its systemic effects. techscience.com For instance, metabolomics can reveal the metabolic profiles of cells or organisms after exposure to Stellatin, helping to identify unique therapeutic applications. nih.gov Similarly, genomics can facilitate the mining of biosynthetic gene clusters, while transcriptomics and proteomics can provide dynamic insights into gene expression and protein synthesis in response to the compound. nih.gov This integrated approach is crucial for identifying new biomarkers, understanding complex disease mechanisms, and guiding the development of personalized therapies involving Stellatin. techscience.comresearchgate.net
Table 1: Potential Applications of Multi-Omics in Stellatin (C11) Research
| Omics Technology | Information Provided | Potential Application to Stellatin (C11) Research |
|---|---|---|
| Genomics | Provides information on the genetic makeup of an organism. | Identifying the biosynthetic gene clusters responsible for Stellatin production in its natural source. |
| Transcriptomics | Analyzes the complete set of RNA transcripts in a cell. | Understanding how Stellatin (C11) alters gene expression patterns to exert its biological effects. |
| Proteomics | Studies the entire set of proteins produced by an organism. | Identifying the specific protein targets that Stellatin (C11) interacts with or modulates. |
| Metabolomics | Investigates the complete set of small-molecule metabolites. | Characterizing the metabolic fingerprint of cells or tissues in response to Stellatin (C11) treatment to understand its systemic impact. |
High-Throughput Screening Methodologies for Stellatin (C11) Activity
High-Throughput Screening (HTS) allows for the rapid and automated testing of large numbers of compounds for a specific biological activity. nih.gov Modern HTS platforms are essential for accelerating the discovery of new therapeutic applications for natural products like Stellatin (C11). nih.gov These methodologies enable the efficient screening of Stellatin and its synthetic analogs against vast libraries of biological targets, including enzymes and cell lines. nih.govnih.gov
Emerging HTS techniques, such as fluorescence polarization (FP)-based assays, offer significant advantages, including cost-effectiveness, speed, and reduced susceptibility to interference from naturally fluorescent molecules. nih.govresearchgate.net An FP-based assay can be adapted to monitor the interaction of Stellatin (C11) with a target protein, providing a quantitative measure of its binding affinity or inhibitory activity. nih.gov These scalable and rapid approaches are well-suited for large-scale screening campaigns to identify novel biological functions of Stellatin (C11) and optimize its structure for enhanced potency and selectivity. researchgate.net The development of such assays streamlines the screening process by requiring fewer operational steps and smaller quantities of reagents. nih.gov
Development of Novel Analytical Probes and Sensors for Stellatin (C11) Detection
The development of novel probes and sensors is critical for studying the behavior of molecules like Stellatin (C11) in complex biological environments. Fluorescent probes, in particular, are powerful tools for detecting and visualizing specific molecules in living cells with high sensitivity and selectivity. nih.govresearchgate.net
Future research could focus on designing and synthesizing fluorescent probes specifically tailored for Stellatin (C11). Such a probe could, for example, exhibit a "turn-on" fluorescence response upon binding to Stellatin, allowing for its real-time detection and quantification in various samples. This approach has been successfully used for the detection of other molecules, where a probe system's fluorescence is initially quenched and then recovers upon interaction with the target analyte. mdpi.com A dedicated Stellatin probe would be invaluable for cellular imaging studies to visualize its subcellular localization, track its movement across cell membranes, and monitor its interactions with intracellular targets. nih.gov This would provide crucial insights into its mechanism of action and pharmacokinetics at the cellular level.
Advanced Computational Modeling Paradigms in Stellatin (C11) Drug Design and Discovery
Computational modeling has become an indispensable tool in modern drug discovery, offering the ability to predict and analyze molecular interactions, thereby guiding the design of new therapeutic agents. nih.govnih.gov Advanced computational methods can be applied to Stellatin (C11) to accelerate its development from a natural product lead into a refined drug candidate.
Structure-based drug design (SBDD) methods, which rely on the 3D structure of a target protein, can be used to predict how Stellatin (C11) binds to its molecular target. beilstein-journals.org Techniques like molecular docking can simulate the interaction between Stellatin and a protein's binding site, helping to understand the key molecular forces driving the interaction. nih.govbeilstein-journals.org When an experimental structure of the target is unavailable, computational methods like homology modeling can be used to predict its 3D structure. beilstein-journals.org Furthermore, these computational tools are pivotal for screening virtual libraries of Stellatin derivatives to identify analogs with improved binding affinity and for predicting their pharmacokinetic properties, a process that significantly refines and accelerates the drug discovery pipeline. researchgate.netresearchgate.net
Table 2: Computational Modeling Techniques in Stellatin (C11) Drug Discovery
| Modeling Technique | Description | Application to Stellatin (C11) |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Simulating the binding of Stellatin (C11) to its protein targets to understand its mechanism of action. |
| Homology Modeling | Constructs an atomic-resolution model of a "target" protein from its amino acid sequence. | Predicting the 3D structure of a biological target of Stellatin (C11) when no experimental structure is available. beilstein-journals.org |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of molecules to their biological activity. | Developing models to predict the activity of new Stellatin (C11) derivatives to guide chemical synthesis efforts. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Analyzing the stability of the Stellatin (C11)-target complex and understanding the dynamics of their interaction over time. researchgate.net |
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Stellatin (C11) in biochemical pathways?
- Methodological Guidance : Begin by identifying gaps in existing literature (e.g., Stellatin's role in specific signaling pathways). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. Ensure the question is testable, specific, and aligns with experimental feasibility. For example: "How does Stellatin (C11) modulate [specific enzyme/receptor] activity in [cell type] under [condition]?" Avoid vague terms like "investigate" or "explore" .
- Validation : Cross-reference with systematic reviews or meta-analyses to confirm novelty and relevance .
Q. What are the key considerations for designing a reproducible in vitro protocol for Stellatin (C11) experiments?
- Experimental Design :
- Sample Size : Calculate using power analysis (e.g., α = 0.05, β = 0.2) to detect a 25% effect size, with a minimum of n = 5 replicates per group .
- Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and solvent-only groups to isolate Stellatin-specific effects.
- Blinding/Randomization : Assign treatment groups randomly and ensure blinding during data collection to reduce bias .
Q. How to structure the results section to clearly present Stellatin (C11) data?
- Data Presentation : Use tables/graphs to summarize dose-response curves, kinetic parameters, or comparative analyses. Label axes with units and error bars (e.g., ±SEM). For example: "Table 1: IC₅₀ values of Stellatin (C11) across three cell lines" .
- Textual Narrative : Describe trends (e.g., "Stellatin reduced proliferation by 40% at 10 μM") without interpretation. Highlight anomalies (e.g., outlier data points) and justify exclusions .
Advanced Research Questions
Q. How to resolve contradictions in Stellatin (C11) activity data across different assay systems?
- Root-Cause Analysis :
- Assay Conditions : Compare pH, temperature, and co-factor requirements between systems. For instance, enzymatic activity may vary if assays used Tris vs. HEPES buffers .
- Data Normalization : Re-express results relative to internal controls (e.g., fold-change vs. baseline) to mitigate batch effects.
- Statistical Reconciliation : Apply mixed-effects models to account for variability between experiments .
Q. What strategies optimize Stellatin (C11) treatment conditions for in vivo studies?
- Dose Optimization : Conduct pilot studies to determine the therapeutic index. Use pharmacokinetic modeling (e.g., AUC, Cₘₐₓ) to adjust dosing schedules .
- Toxicity Screening : Monitor off-target effects via histopathology or serum biomarkers (e.g., ALT/AST for liver toxicity) .
- Negative Controls : Include vehicle-treated cohorts and genetic knockouts (e.g., CRISPR-Cas9) to confirm target specificity .
Q. How to integrate multi-omics data (transcriptomics, proteomics) to elucidate Stellatin (C11) mechanisms?
- Workflow Design :
Hypothesis-Driven Analysis : Prioritize pathways linked to Stellatin’s known targets (e.g., apoptosis, kinase cascades).
Data Integration : Use tools like STRING-DB or Metascape to overlay differentially expressed genes/proteins onto interaction networks .
Validation : Confirm hits with qRT-PCR or Western blotting .
- Statistical Rigor : Apply false-discovery-rate (FDR) corrections for high-throughput datasets to minimize Type I errors .
Methodological Best Practices
Q. How to ensure statistical robustness in Stellatin (C11) dose-response studies?
- Power Analysis : Predefine sample sizes using tools like G*Power, ensuring ≥80% power to detect effect sizes .
- Model Fitting : Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate EC₅₀/IC₅₀ values. Report R² and goodness-of-fit metrics .
- Error Reporting : Disclose confidence intervals (e.g., 95% CI) and exact p-values (not thresholds like p < 0.05) .
Q. What ethical and reporting standards apply to Stellatin (C11) research involving human-derived samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
